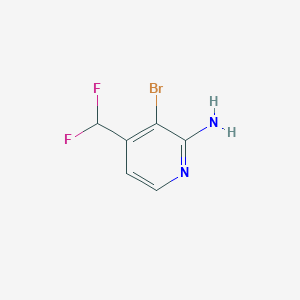

3-Bromo-4-(difluoromethyl)pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-4-(difluoromethyl)pyridin-2-amine is a heterocyclic organic compound with the molecular formula C6H4BrF2N. This compound is characterized by the presence of an amino group at the second position, a bromine atom at the third position, and a difluoromethyl group at the fourth position on the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(difluoromethyl)pyridin-2-amine typically involves the bromination of 2-amino-4-(difluoromethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction conditions usually require a temperature range of 0-25°C and a reaction time of 1-2 hours .

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions (room temperature to 50°C) in polar solvents like DMF or DMSO.

Major Products:

- Substituted pyridine derivatives

- Nitro and amine derivatives

- Biaryl derivatives from coupling reactions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Bromo-4-(difluoromethyl)pyridin-2-amine serves as an important intermediate in the development of pharmaceutical compounds. Its applications include:

- Anticancer Agents : The compound is involved in synthesizing dual PI3K/mTOR inhibitors, which have shown efficacy against various cancers. For instance, it is a precursor for PQR620, a selective mTOR inhibitor with potential therapeutic applications in oncology.

- Antiviral Properties : Preliminary studies indicate that derivatives of this compound may exhibit antiviral activity, making it a candidate for further investigation in antiviral drug development.

Material Science

In material science, this compound is utilized for:

- Liquid Crystals and Organic Semiconductors : The unique electronic properties imparted by the difluoromethyl group enhance the performance characteristics of materials used in electronics.

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as well:

- Pesticides and Herbicides : Research is ongoing to explore its efficacy as a safer and more effective pesticide or herbicide, contributing to sustainable agricultural practices .

Case Studies

- Anticancer Research : A study highlighted the synthesis of a series of pyridine derivatives based on this compound, demonstrating significant anticancer activity against various cell lines. The mechanism involved inhibition of critical signaling pathways associated with tumor growth.

- Material Development : A recent investigation focused on using this compound in creating advanced polymeric materials with enhanced thermal stability and electrical conductivity, suitable for use in electronic devices.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-(difluoromethyl)pyridin-2-amine depends on its specific application:

Kinase Inhibition: The compound can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins.

Antiviral Activity: It can interfere with viral replication by inhibiting viral enzymes or disrupting viral protein synthesis.

Herbicidal Action: The compound can inhibit key enzymes in plant metabolic pathways, leading to the disruption of plant growth and development.

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-4-(difluoromethyl)pyridine

- 3-Bromo-2-(difluoromethyl)pyridine

- 2-Amino-4-bromobenzoic acid

Comparison:

- 2-Bromo-4-(difluoromethyl)pyridine: Lacks the amino group, making it less versatile in certain synthetic applications .

- 3-Bromo-2-(difluoromethyl)pyridine: The position of the bromine and difluoromethyl groups differs, affecting its reactivity and applications .

- 2-Amino-4-bromobenzoic acid: Contains a carboxylic acid group instead of a pyridine ring, leading to different chemical properties and uses .

3-Bromo-4-(difluoromethyl)pyridin-2-amine stands out due to its unique combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

3-Bromo-4-(difluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with bromine and difluoromethyl groups. This unique configuration contributes to its biological activity and interaction with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that this compound acts as an inhibitor of the mTORC1/2 kinase pathways, which are crucial in regulating cell growth and proliferation. The selectivity for mTOR over PI3K enhances its potential as a therapeutic agent against various cancers, including those resistant to standard treatments .

The mechanism of action for this compound involves the modulation of signaling pathways associated with cell survival and apoptosis. It has been shown to inhibit the activation of key proteins involved in cancer progression, thereby inducing apoptosis in tumor cells .

Table 1: Summary of Biological Activities

Case Study: Inhibition of Tumor Growth

In a preclinical study, this compound was evaluated for its efficacy against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values demonstrating potent activity comparable to established chemotherapeutics .

Medicinal Chemistry

The compound serves as an intermediate in synthesizing various pharmaceutical agents, particularly those targeting cancer and viral infections. Its structural modifications can lead to derivatives with enhanced potency and selectivity .

Material Science

Beyond biological applications, this compound is also utilized in material science for developing advanced materials such as organic semiconductors and liquid crystals.

Eigenschaften

IUPAC Name |

3-bromo-4-(difluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF2N2/c7-4-3(5(8)9)1-2-11-6(4)10/h1-2,5H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWPHJVZNVWHHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)F)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.